CCK-B Receptor Binding Affinity
4-Methoxy-N-methylcyclohexan-1-amine hydrochloride exhibits a Ki of 31 nM for the CCK-B receptor in mouse brain, as measured by inhibition of [125I]CCK-8 binding [1]. This represents a 16-fold lower affinity compared to the established CCK-B antagonist L-365260 (Ki = 1.9 nM) [2] and a 456-fold lower affinity relative to YM022 (Ki = 0.068 nM) [3]. The compound's moderate binding profile positions it as a tool for studies requiring partial receptor engagement or for examining concentration-dependent effects that high-affinity ligands cannot interrogate.
| Evidence Dimension | Binding affinity (Ki) for CCK-B receptor |
|---|---|
| Target Compound Data | Ki = 31 nM |
| Comparator Or Baseline | L-365260: Ki = 1.9 nM; YM022: Ki = 0.068 nM |
| Quantified Difference | ~16-fold less potent than L-365260; ~456-fold less potent than YM022 |
| Conditions | [125I]CCK-8 radioligand binding assay in mouse brain homogenate, pH 6.5 |
Why This Matters
Enables experimental paradigms requiring moderate CCK-B antagonism without complete receptor blockade, reducing the risk of masking subtle physiological responses.
- [1] BindingDB. Entry ID 50029139. Ki value for CCK-B receptor binding. Accessed 2026. View Source
- [2] PeptideDB. L-365260 (CAS 118101-09-0). Ki values for CCK-B and CCK-A receptors. Accessed 2026. View Source
- [3] MedChemExpress. YM022 (CAS 145084-28-2). Ki values for CCK-B and CCK-A receptors. Accessed 2026. View Source
